

# Application Notes and Protocols for EPZ004777 Delivery Using Mini-Osmotic Pumps

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## Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216

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## Introduction

EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification associated with active gene transcription.[4] In certain cancers, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 at MLL target genes, driving leukemogenesis.[2][4] EPZ004777 competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79.[2] This inhibition leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, and induces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[2][5]

Due to its suboptimal pharmacokinetic properties, continuous infusion via mini-osmotic pumps is the preferred method for in vivo studies to maintain steady-state plasma concentrations and achieve therapeutic efficacy.[6][7][8] These application notes provide detailed protocols for the use of mini-osmotic pumps for the systemic delivery of EPZ004777 in preclinical animal models.

## Data Presentation

### In Vitro Potency of EPZ004777

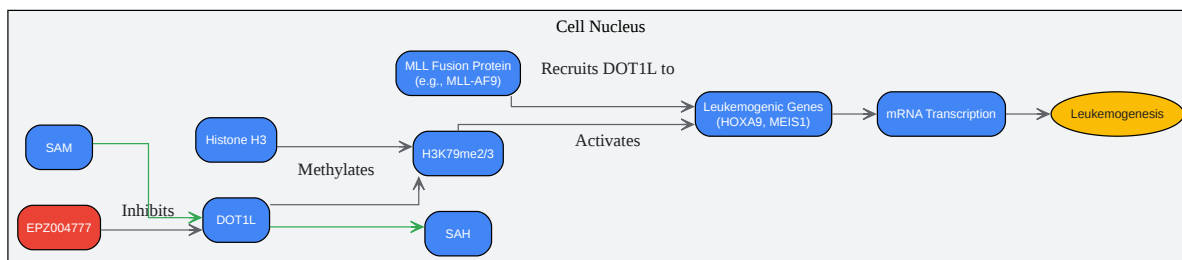
Cell Line	MLL Status	Assay Type	IC50	Incubation Time	Reference
MOLM13	MLL-AF9	Antiproliferative assay	0.004 $\mu$ M	Not Specified	[1]
MV4-11	MLL-AF4	Antiproliferative assay	Not Specified	Not Specified	[1]
MLL-rearranged cell lines	MLL-rearranged	Proliferation IC <sub>50</sub>	0.17 $\mu$ M (MV4-11), 0.72 $\mu$ M (MOLM-13)	14-18 days	[6]
Non-MLL-rearranged cell lines	Wild-type	Proliferation IC <sub>50</sub>	>50 $\mu$ M	14 days	[6]

## In Vivo Pharmacokinetics and Dosing of EPZ004777

Parameter	Value	Animal Model	Dosing	Reference
In Vivo Half-life	~5 minutes	Mouse liver microsomes	Not Applicable	[6]
Steady-state plasma concentration	0.64 $\pm$ 0.48 $\mu$ M	Mouse	100 mg/mL in mini-osmotic pump	[6]
Steady-state plasma concentration	0.84 $\pm$ 0.45 $\mu$ M	Mouse	150 mg/mL in mini-osmotic pump	[6]

## Signaling Pathway

The primary mechanism of action of EPZ004777 is the inhibition of DOT1L, which leads to a reduction in H3K79 methylation and subsequent downregulation of MLL fusion target genes. Additionally, studies have shown that EPZ004777 treatment can modulate other signaling pathways, such as the Rap1 signaling pathway, and activate immune-related pathways.[9][10]



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Caption: Mechanism of EPZ004777 action in MLL-rearranged leukemia.

## Experimental Protocols

### Protocol 1: Preparation of EPZ004777 Solution for Mini-Osmotic Pumps

Materials:

- EPZ004777 powder
- Vehicle solution (e.g., 10% ethanol and 90% water, or a formulation with 15% ethanol and 50% PEG300)[3][5][6]
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block (optional)
- Sterile 0.22  $\mu\text{m}$  syringe filter

**Procedure:**

- Under sterile conditions, weigh the required amount of EPZ004777 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the chosen vehicle to achieve the desired concentration (e.g., 50, 100, or 150 mg/mL).[3][6]
- Vortex the solution vigorously to aid in dissolution. Gentle warming (e.g., to 60°C) may be necessary to completely dissolve the compound.[3][6]
- Once the EPZ004777 is completely dissolved and the solution is clear, filter-sterilize it using a 0.22 µm syringe filter into a new sterile tube.

## Protocol 2: Filling and Priming of ALZET® Mini-Osmotic Pumps

**Materials:**

- Prepared sterile EPZ004777 solution
- ALZET® mini-osmotic pumps (e.g., Model 2001 for 7-day infusion or Model 2002 for 14-day infusion)[6][11]
- Sterile syringes and filling tubes (provided with the pumps)
- Sterile beaker with sterile saline
- Incubator at 37°C

**Procedure:**

- Follow the manufacturer's instructions for filling the ALZET® mini-osmotic pumps.[6]
- Using a sterile syringe and the provided filling tube, slowly inject the EPZ004777 solution into the pump until the reservoir is full.
- Insert the flow moderator into the pump opening.

- To ensure immediate delivery upon implantation, prime the pumps by placing them in a sterile beaker containing sterile saline and incubating at 37°C for at least 4-6 hours before implantation.[6]

## Protocol 3: Subcutaneous Implantation of Mini-Osmotic Pumps in Mice

### Materials:

- Anesthetics (e.g., isoflurane)
- Surgical instruments (scissors, forceps)
- Wound clips or sutures
- Antiseptic solution and sterile swabs
- Analgesics for post-operative care

### Procedure:

- Anesthetize the mouse according to your institution's approved animal care and use protocols.[6]
- Shave the fur on the back of the mouse, between the shoulder blades.
- Clean the surgical area with an antiseptic solution.
- Make a small midline incision in the skin.
- Using blunt dissection with forceps, create a small subcutaneous pocket to one side of the incision.
- Insert the primed mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[5]
- Close the incision with wound clips or sutures.[6]

- Provide appropriate post-operative care, including analgesics as needed, and monitor the animals daily for any signs of distress, toxicity, or irritation at the implantation site.[6][12] For studies requiring treatment longer than the pump's duration, the pump will need to be surgically replaced.[5]

## Protocol 4: Pharmacodynamic Analysis

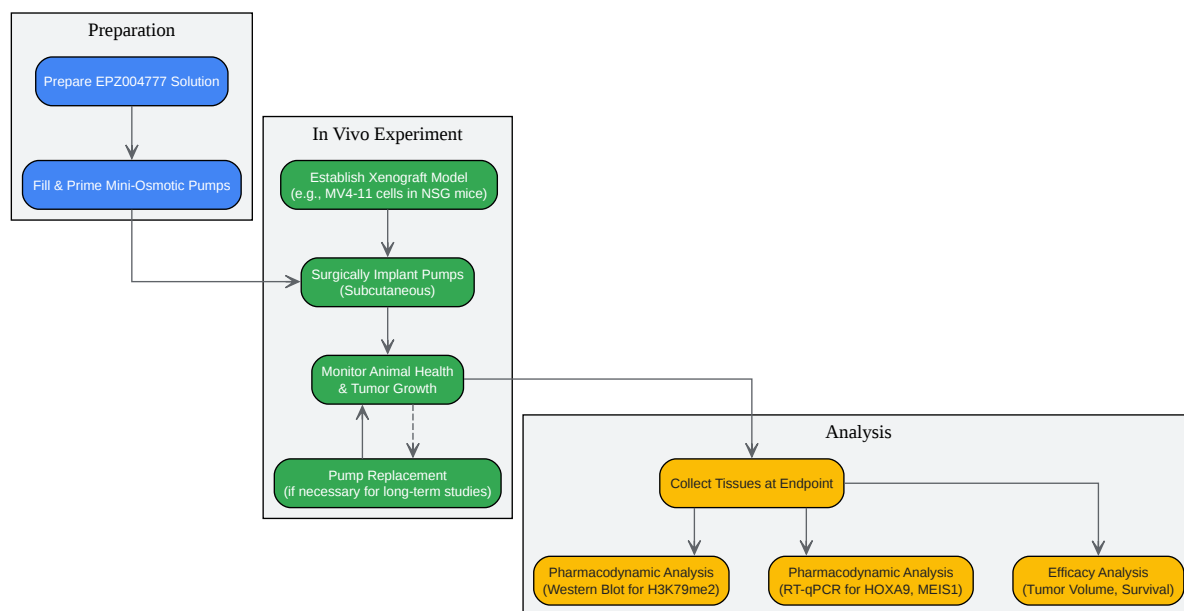
### Western Blot for H3K79me2:

- At the desired time points, euthanize the animals and collect tissues of interest (e.g., tumor, bone marrow).
- Prepare whole-cell lysates from the collected tissues.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).[5]
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement.[5]

### RT-qPCR for MLL Fusion Target Genes:

- Extract total RNA from the tumor samples.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.[5]
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the EPZ004777-treated group compared to the vehicle control indicates a pharmacodynamic effect.[5]

## Experimental Workflow



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Caption: Experimental workflow for an in vivo study using EPZ004777.

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Address: 3281 E Guasti Rd  
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